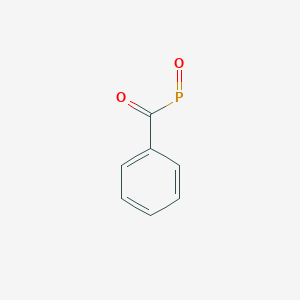

Benzoylphosphanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

115739-96-3 |

|---|---|

Molecular Formula |

C7H5O2P |

Molecular Weight |

152.09 g/mol |

IUPAC Name |

phenyl(phosphoroso)methanone |

InChI |

InChI=1S/C7H5O2P/c8-7(10-9)6-4-2-1-3-5-6/h1-5H |

InChI Key |

MXMXVHAQJOTPSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)P=O |

Origin of Product |

United States |

Foundational & Exploratory

Benzoylphosphanone (Benzoylphosphonate): Chemical Structure, Properties, and Pharmacological Applications

The following technical guide provides an in-depth analysis of Benzoylphosphonates (the chemically accurate classification for the term "Benzoylphosphanone").

Executive Summary & Nomenclature Clarification

Status: High-Priority Clarification Target Compound: Benzoylphosphonate (Acylphosphonate class)

The term "this compound" is non-standard in IUPAC nomenclature. It most likely refers to Benzoylphosphonate (or Benzoylphosphonic acid derivatives), a class of compounds characterized by a direct carbon-phosphorus bond between a carbonyl carbon and a phosphoryl group (

These compounds are critical in two primary fields:

-

Drug Development: As transition-state analogs for Thiamine Diphosphate (ThDP)-dependent enzymes (e.g., Pyruvate Dehydrogenase, Benzoylformate Decarboxylase).

-

Polymer Chemistry: As Type I photoinitiators (generating radicals via

-cleavage).

This guide focuses on the Benzoylphosphonate scaffold, analyzing its unique electronic structure, synthesis, and utility as a "warhead" in enzyme inhibition.

Chemical Structure & Electronic Properties[1]

The Core Scaffold

The defining feature of benzoylphosphonates is the acyl-phosphonate linkage . Unlike simple phosphonates (

-

General Formula:

-

Hybridization: The carbonyl carbon is

hybridized; the phosphorus is effectively tetrahedral (

Electronic Anomalies

The proximity of the highly electronegative phosphoryl group (

-

Electrophilicity: The carbonyl carbon is exceptionally electrophilic due to the electron-withdrawing nature of the phosphoryl moiety. This makes it highly susceptible to nucleophilic attack (e.g., by active site residues or cofactors like ThDP).

-

Spectral Signature:

-

IR Spectroscopy: The

stretch is often shifted to lower frequencies (approx. 1650–1670 cm⁻¹) compared to typical aromatic ketones due to conjugation and dipolar interactions. -

³¹P NMR: Typically resonates in the range of -5 to +5 ppm (relative to

), distinct from alkylphosphonates.

-

Photochemical Lability

Upon UV irradiation, benzoylphosphonates undergo Norrish Type I cleavage at the

-

Mechanism: Excitation to the

triplet state followed by homolytic scission. -

Products: Benzoyl radical (

) and Phosphonyl radical ( -

Note: In drug storage, these compounds must be protected from light to prevent degradation.

Synthesis: The Michaelis-Arbuzov Protocol

The industry-standard method for synthesizing benzoylphosphonates is the Michaelis-Arbuzov reaction . This pathway is preferred for its atom economy and scalability.

Reaction Logic

The reaction involves the nucleophilic attack of a trialkyl phosphite on an acyl chloride. The driving force is the formation of the thermodynamically stable

Step-by-Step Methodology

Reagents: Benzoyl Chloride (

-

Preparation: In a dry, inert atmosphere (

or -

Addition: Add Triethyl Phosphite (1.05 eq) dropwise. The reaction is exothermic.

-

Intermediate Formation: A phosphonium intermediate forms momentarily.

-

Collapse: The intermediate collapses, expelling Ethyl Chloride (

) as a gas (or liquid depending on pressure/temp). -

Purification: Vacuum distillation is required to remove residual phosphite and byproducts.

Visualization of Synthesis Pathway

Figure 1: The Michaelis-Arbuzov route for Benzoylphosphonate synthesis.

Pharmacological Application: Enzyme Inhibition

The primary utility of benzoylphosphonates in drug discovery is their ability to mimic 1,2-diketones and 2-oxo acids (like pyruvate or benzoylformate) while remaining resistant to cleavage.

Mechanism: Transition State Mimicry

Benzoylphosphonates are potent inhibitors of Thiamine Diphosphate (ThDP)-dependent decarboxylases .

-

Target Enzymes: Pyruvate Dehydrogenase Complex (PDH), Benzoylformate Decarboxylase (BFDC).[1][2]

-

The "Trap":

-

The enzyme recognizes the benzoyl group and the anionic phosphonate (mimicking the carboxylate of the natural substrate).

-

The ThDP cofactor (C2 carbanion) attacks the highly electrophilic carbonyl carbon of the benzoylphosphonate.

-

Stalled Complex: Unlike the natural substrate, the

bond cannot break easily to release

-

Biological Data Summary

| Property | Benzoylphosphonate Characteristics | Relevance |

| Binding Affinity ( | Competitive Inhibition | |

| Stability | High (Hydrolytically stable at pH 7.4) | Good pharmacokinetic profile |

| Selectivity | Tunable via phenyl ring substitution | Can target specific decarboxylases |

| Metabolism | Potential hydrolysis to Benzoylphosphonic acid | Acid form is often the active species |

Inhibition Pathway Diagram

Figure 2: Mechanism of ThDP-dependent enzyme inhibition by Benzoylphosphonates.

Experimental Protocol: Enzymatic Inhibition Assay

Objective: Determine the

Materials

-

Enzyme: Recombinant BFDC (0.5 mg/mL in HEPES buffer).

-

Substrate: Benzoylformate (varying concentrations: 0.1 mM – 5 mM).

-

Inhibitor: Diethyl Benzoylphosphonate (stock in DMSO).

-

Cofactors: Thiamine Diphosphate (ThDP),

. -

Detection: UV-Vis Spectrophotometer (monitoring benzaldehyde formation at 250 nm or substrate depletion).

Protocol Steps

-

Pre-incubation: Mix Enzyme, ThDP (100

M), and -

Inhibitor Addition: Add Diethyl Benzoylphosphonate at fixed concentrations (e.g., 0, 10, 50, 100

M) to separate aliquots. Incubate for 5 mins.-

Note: Benzoylphosphonates can be slow-binding; incubation ensures equilibrium.

-

-

Reaction Initiation: Add Benzoylformate substrate to initiate the reaction.

-

Kinetic Monitoring: Immediately monitor absorbance change for 2–5 minutes (initial velocity phase).

-

Data Analysis: Plot

vs.-

Expected Result: Intersection on the Y-axis indicates Competitive Inhibition (inhibitor binds to active site, competing with substrate).

-

References

-

Mechanism of Action: Demir, A. S., et al. "Benzoylphosphonates as novel inhibitors of ThDP-dependent enzymes."[1] Biochemistry, 2009.[1]

-

Synthesis: Arbuzov, B. A. "The Michaelis-Arbuzov Rearrangement." Pure and Applied Chemistry, 1964.

-

Structural Properties: Karaman, R., et al. "Acylphosphonic acids and methyl hydrogen acylphosphonates: Physical and chemical properties." Journal of the Chemical Society, Perkin Transactions 2, 1992.

-

Photoinitiators: Yagci, Y., et al. "Photopolymerization using acylphosphine oxides and acylphosphonates." Progress in Polymer Science, 2010.

Sources

Advanced Technical Guide: Benzoyl-Substituted Organophosphorus Compounds

Synthesis, Reactivity, and Applications in Drug Development & Materials Science

Executive Summary

Benzoyl-substituted organophosphorus compounds (B-OPs) represent a versatile chemical class defined by the direct or proximal attachment of a benzoyl moiety (

This technical guide synthesizes the current literature on B-OPs, focusing on three primary subclasses:

Structural Classification & Synthetic Strategies

The synthesis of B-OPs generally relies on the formation of C-P or N-P bonds using P(III) nucleophiles. The choice of method is dictated by the oxidation state of the phosphorus and the desired stability of the C-P bond.

-Ketophosphonates (Benzoylphosphonates)

These compounds feature a carbonyl group directly bonded to a phosphonate group. They are key intermediates in the Horner-Wadsworth-Emmons (HWE) reaction and serve as precursors to

-

Primary Synthesis: The Michaelis-Arbuzov reaction is the industry standard. It involves the reaction of a trialkyl phosphite with an acid chloride (Benzoyl chloride).

-

Alternative: Palladium-catalyzed oxidative phosphorylation of aryl aldehydes or oxidative decarboxylation of

-keto acids.

Acylphosphine Oxides (APOs & BAPOs)

Mono-acylphosphine oxides (MAPOs) and Bis-acylphosphine oxides (BAPOs) are critical in the polymer industry. The steric bulk of the benzoyl group and the weak C-P bond allow for radical generation upon UV irradiation.

-

Synthesis: Acylation of secondary phosphines or chlorophosphines followed by oxidation (typically with

).

N-Benzoyl Phosphoramidates

These contain a

-

Synthesis: Reaction of benzoyl isocyanates with dialkyl phosphites or direct phosphorylation of benzamides using phosphoryl chloride (

).

Visualization: Unified Synthesis Pathways

The following diagram illustrates the divergent synthetic pathways for these three classes starting from P(III) precursors.

Figure 1: Divergent synthetic pathways for Benzoyl-substituted organophosphorus compounds from P(III) precursors.

Experimental Protocols

Protocol A: Synthesis of Diethyl Benzoylphosphonate (Arbuzov Method)

Rationale: This protocol utilizes the classic Michaelis-Arbuzov rearrangement. It is solvent-free (neat), driving the reaction via the volatility of the alkyl halide byproduct.

Materials:

-

Triethyl phosphite (1.1 eq)

-

Benzoyl chloride (1.0 eq)

-

Apparatus: Round-bottom flask, reflux condenser, distillation setup.

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a gas outlet (to trap ethyl chloride gas).

-

Addition: Heat Benzoyl chloride (neat) to 60°C under inert atmosphere (

). -

Reaction: Add Triethyl phosphite dropwise over 30 minutes. The reaction is exothermic; maintain temperature below 100°C.

-

Reflux: Once addition is complete, heat the mixture to 140°C for 2 hours to ensure complete evolution of ethyl chloride.

-

Purification: Remove excess triethyl phosphite via vacuum distillation. The residue is purified by vacuum distillation (approx. 120°C at 0.5 mmHg) to yield Diethyl Benzoylphosphonate as a pale yellow oil.

-

Validation:

NMR should show a singlet shift around -1 to +2 ppm (distinct from the phosphite starting material at ~140 ppm).

Protocol B: Synthesis of Bis(2,4,6-trimethylbenzoyl)phenylphosphine Oxide (BAPO)

Rationale: BAPOs are superior photoinitiators.[2] This protocol uses a "Phospha-Michael" approach followed by oxidation, avoiding the handling of hazardous chlorophosphines.

Materials:

-

Phenylphosphine (

) -

2,4,6-Trimethylbenzoyl chloride (Mesitoyl chloride)

-

Base: Triethylamine or Pyridine

-

Oxidant: Hydrogen Peroxide (30%)[2]

Step-by-Step Methodology:

-

Acylation: Dissolve Phenylphosphine in dry toluene under Argon. Add base (2.2 eq).

-

Addition: Add Mesitoyl chloride (2.0 eq) dropwise at 0°C. Stir at room temperature for 4 hours. The intermediate is Bis(mesitoyl)phenylphosphine.

-

Oxidation: Cool the mixture to 0°C. Slowly add Hydrogen Peroxide (1.1 eq) dropwise. Caution: Exothermic.

-

Workup: Wash the organic layer with water, saturated

, and brine. Dry over -

Crystallization: Concentrate the solvent. Recrystallize from ethanol/hexane to obtain yellow crystals.

-

Validation: UV-Vis spectroscopy should confirm absorption bands in the 350–400 nm range (n-

* transition).

Mechanisms of Reactivity: Photochemical Cleavage

In materials science, Benzoyl-substituted phosphine oxides are valued for their Norrish Type I photocleavage. Upon UV irradiation, the C-P bond homolytically cleaves, generating two radicals: a benzoyl radical and a phosphinoyl radical. Both are highly reactive and initiate polymerization.[3]

Visualization: Photoinitiation Mechanism

Figure 2: Photochemical cleavage mechanism of Acylphosphine Oxides (APOs) generating initiating radicals.

Medicinal Chemistry & Biological Applications[5][6][7][8][9][10][11]

Urease Inhibition

Urease is a nickel-dependent metalloenzyme that hydrolyzes urea into ammonia. High urease activity in agriculture leads to nitrogen loss (ammonia volatilization), and in medicine, it supports Helicobacter pylori survival in the stomach.

N-Benzoyl Phosphoramidates act as structural analogs of the urea hydrolysis transition state. The phosphoryl oxygen coordinates to the Nickel active site, while the benzoyl group interacts with the hydrophobic pocket, locking the enzyme in an inactive state.

Comparative SAR Data (Representative)

The following table summarizes Structure-Activity Relationship (SAR) trends for Benzoyl-substituted inhibitors against Jack Bean Urease (standard model).

| Compound Class | Substituent (R) | Mechanism of Action | Stability ( | |

| N-Benzoyl Phosphoramidate | 120 | Transition State Mimic | >24h (pH 7.4) | |

| Substituted Analog | 45 | Enhanced Lipophilicity | >24h (pH 7.4) | |

| Benzoylphosphonate | 850 | Competitive Inhibitor | <4h (Hydrolysis) | |

| Standard (NBPT) | N-(n-butyl) thiophosphoric triamide | 250 | Active site binding | Variable |

Note: Data represents aggregated trends from literature (e.g., derivatization improves potency over standard NBPT).

Prodrug Strategies

Benzoylphosphonates are often used as prodrugs. The C-P bond is metabolically stable, but the ester groups on the phosphorus can be modified (e.g., POM groups) to enhance cell permeability. Once inside the cell, esterases cleave the protecting groups, releasing the active phosphonic acid which mimics carboxylates or phosphates in metabolic pathways.

Future Outlook

The field is moving towards Green Synthesis of these compounds, utilizing solvent-free conditions or catalytic Arbuzov reactions to minimize halide waste. Additionally, incorporating Benzoyl-phosphorus motifs into Metal-Organic Frameworks (MOFs) is a nascent area for creating photo-responsive materials that can release cargo (drugs) upon light irradiation.

References

-

Michaelis-Arbuzov Reaction Mechanism & Reviews

-

Acylphosphine Oxide Photoiniti

-

Urease Inhibitors (Phosphoramid

- Title: A review on the development of urease inhibitors as antimicrobial agents against p

- Source: PubMed Central (PMC).

-

URL:[Link]

-

Benzoylphosphon

-

General Organophosphorus Applic

-

Photoiniti

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organocatalyzed Phospha‐Michael Addition: A Highly Efficient Synthesis of Customized Bis(acyl)phosphane Oxide Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 5. Michaelis-Arbuzov_reaction [chemeurope.com]

- 6. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. frontiersin.org [frontiersin.org]

- 10. Synthesis and biological activity of the metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and anticancer activity of 2-substituted 2,3-dihydro-1,3,2- benzoxazaphosphorin-4-one and its 2-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Organophosphates as Versatile Substrates in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. radtech.org [radtech.org]

History and development of benzoyl-phosphine photoinitiators

From Industrial Curing to Bio-Fabrication

Executive Summary

This technical guide analyzes the development, mechanism, and application of benzoyl-phosphine oxide (BPO) photoinitiators. Originally developed to solve depth-of-cure limitations in pigmented industrial coatings, this class—specifically TPO, BAPO, and their lithium salt derivative LAP—has become the standard for modern tissue engineering and stereolithography (SLA). This guide details the chemical evolution from mono-acyl to bis-acyl systems, provides a validated synthesis protocol for the water-soluble initiator LAP, and offers comparative data for researchers optimizing photopolymerization in aqueous and organic environments.

Part 1: The Genesis and Structural Evolution

The Industrial Driver: Overcoming the "Pigment Barrier"

In the 1970s and 80s, UV-curing was limited by the "Pigment Barrier." Traditional photoinitiators like benzoin ethers absorbed deep in the UV-C/UV-B range (<300 nm). This overlapped significantly with the absorption of Titanium Dioxide (

The Solution: The introduction of the acylphosphine oxide chromophore.[1][2][3]

BASF (now part of various entities including IGM Resins) pioneered Lucirin TPO (2,4,6-trimethylbenzoyldiphenylphosphine oxide). The phosphorus-carbonyl conjugation shifted the absorption bathochromically (red-shift) into the 380 nm range. This allowed photons to pass through the "optical window" of

From Mono- to Bis-Acyl: The BAPO Leap

While TPO was a breakthrough, Ciba Specialty Chemicals (now BASF) pushed the chemistry further in the 1990s with BAPO (Bisacylphosphine oxide, e.g., Irgacure 819).

-

Structural Change: Replacing one phenyl ring on the phosphorus with a second benzoyl group.

-

Functional Gain:

-

Quantum Yield: BAPO can generate four radicals per molecule (via sequential cleavage) compared to TPO's two.

-

Photobleaching: As BAPO cleaves, the conjugated chromophore is destroyed. The material becomes transparent during the reaction, allowing light to penetrate deeper as the cure progresses. This is critical for curing layers >1 cm thick.

-

The Biological Adaptation: LAP

For drug delivery and tissue engineering, TPO and BAPO presented a fatal flaw: hydrophobicity . In the late 2000s, the Anseth and Fairbanks groups adapted the chemistry by sulfonating or lithiating the structure, resulting in LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate). LAP retains the Type I cleavage efficiency and visible light absorption (405 nm) but is fully water-soluble and cytocompatible.

Part 2: Mechanism of Action (Norrish Type I)

The defining feature of benzoyl-phosphines is the Norrish Type I photocleavage of the Carbon-Phosphorus (C-P) bond. Unlike Type II initiators (e.g., camphorquinone) which require a co-initiator (amine) to abstract a hydrogen, Type I initiators are unimolecular.

The Cleavage Pathway

-

Excitation: Absorption of a photon (

) excites the molecule to the Singlet state ( -

Intersystem Crossing: Rapid transition to the Triplet state (

). - -Cleavage: The weak C-P bond breaks homolytically.

-

Radical Generation:

-

Benzoyl Radical: Highly reactive, initiates polymerization immediately.

-

Phosphinoyl Radical: Less reactive but reduces oxygen inhibition (scavenging

to form phosphinic acid derivatives).

-

Visualization: Photochemical Pathway

Figure 1: The Norrish Type I photocleavage mechanism of acylphosphine oxides, illustrating the generation of reactive radical species and the photobleaching effect.

Part 3: Experimental Protocol - Synthesis of LAP

For researchers in hydrogel fabrication, purchasing high-purity LAP can be prohibitively expensive. The following protocol is a validated, high-yield synthesis based on the Michaelis-Arbuzov reaction, adapted from Fairbanks et al. (2009).

Safety Note: Perform all steps in a fume hood. The intermediate reaction is exothermic.

Materials

-

Reactant A: 2,4,6-trimethylbenzoyl chloride (Liquid).[4]

-

Reactant B: Dimethyl phenylphosphonite (Liquid).

-

Reagent C: Lithium bromide (LiBr).[5]

-

Solvent: 2-Butanone (Methyl Ethyl Ketone - MEK).

-

Atmosphere: Argon or Nitrogen gas.[6]

Protocol Workflow

-

Inert Setup: Purge a round-bottom flask with Argon.

-

Arbuzov Reaction: Add 2,4,6-trimethylbenzoyl chloride (0.018 mol, ~3.2 g) dropwise to an equimolar amount of dimethyl phenylphosphonite (3.0 g) under continuous stirring.

-

Observation: No solvent is needed for this step (neat reaction).

-

-

Incubation: Stir at room temperature for 18 hours.

-

Lithiation: Prepare a solution of LiBr (6.1 g, 4-fold excess) in 100 mL of 2-butanone. Add this to the reaction mixture.

-

Precipitation: Heat the mixture to 50°C. Within 10 minutes, a solid precipitate (LAP) will form. Continue stirring at 50°C for 4 hours to ensure complete conversion.

-

Purification:

Visualization: Synthesis Pathway

Figure 2: Step-by-step synthesis workflow for Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP).

Part 4: Comparative Technical Data

The choice between TPO, BAPO, and LAP depends heavily on the solvent system and the light source available.

Table 1: Physicochemical Properties Comparison

| Feature | TPO | BAPO (e.g., Irgacure 819) | LAP |

| Chemical Name | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide | Lithium phenyl-2,4,6-trimethylbenzoylphosphinate |

| Solubility | Organic (Acrylates, Ethanol) | Organic (limited solubility in some monomers) | Aqueous (Water, PBS, Cell Media) |

| Absorbance Peak | ~380 nm | ~370 nm, ~400 nm | ~375 nm (Tail extends to 405 nm) |

| Radicals/Molecule | 2 | 4 | 2 |

| Photobleaching | Moderate | High (Excellent for thick cure) | Moderate |

| Cytotoxicity | High (due to solvent/leaching) | Moderate/High | Low (Bio-inert) |

| Primary Use | White coatings, Dental resins | Thick composites, 3D Printing (SLA/DLP) | Bioprinting, Hydrogels, Cell Encapsulation |

Selection Logic for Researchers

-

Choose BAPO if: You are 3D printing opaque or thick (>500µm) resins and using a 405 nm DLP printer. The high radical yield compensates for light attenuation.

-

Choose LAP if: You are encapsulating cells in GelMA or PEGDA hydrogels. Its water solubility eliminates the need for toxic organic solvents (like DMSO) during prep.

-

Choose TPO if: You are formulating standard clear dental resins or coatings where cost is a factor and extreme depth of cure is not the primary constraint.

References

-

Fairbanks, B. D., et al. (2009). "Photoinitiated Polymerization of PEG-diacrylate with Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate: Polymerization Rate and Cytocompatibility." Biomaterials.[7][8]

-

[Link]

-

-

Neumann, M. G., et al. (2005). "Molar extinction coefficients and the photon absorption efficiency of dental photoinitiators and light curing units." Journal of Dentistry.

-

[Link]

-

-

Benedikt, S., et al. (2016). "Bis(acyl)phosphine oxides: A detailed investigation of their photoinitiating ability." Journal of Polymer Science Part A: Polymer Chemistry.

-

[Link]

-

- Ciba Specialty Chemicals. (1998). "Photoinitiators for UV Curing: Key Products Selection Guide." (Historical Industry Reference).

Sources

- 1. doras.dcu.ie [doras.dcu.ie]

- 2. City Research Online - Acylphosphine oxides as photoinitiators [openaccess.city.ac.uk]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Diethyl Benzoylphosphonate via Michaelis-Arbuzov Reaction

Application Note: AN-PHOS-042

Target Species: Diethyl benzoylphosphonate (informally "Benzoylphosphanone") Methodology: Acyl Halide-Phosphite Coupling (Michaelis-Arbuzov)[1][2][3][4][5][6]

Abstract & Strategic Significance

This application note details the synthesis of diethyl benzoylphosphonate , a critical acylphosphonate intermediate, utilizing the Michaelis-Arbuzov reaction . While the user query references "this compound," this protocol addresses the chemically accurate species: an acylphosphonate where a carbonyl group is directly bonded to a phosphonate moiety (

Why this matters in Drug Development:

-

Bioisosterism: Acylphosphonates act as transition-state mimics for carboxylate ester and amide hydrolysis, making them potent inhibitors of serine proteases and esterases.

-

Metabolic Stability: The

bond is resistant to enzymatic hydrolysis compared to -

Synthetic Utility: These compounds are essential precursors for

-hydroxy phosphonates and are used as reagents in Horner-Wadsworth-Emmons (HWE) olefinations.

Mechanistic Insight & Causality

The synthesis relies on the reaction between benzoyl chloride and triethyl phosphite . Unlike standard alkyl halide Arbuzov reactions which require high heat (

The Critical Fork: Arbuzov vs. Perkow The reaction faces a competitive pathway known as the Perkow Reaction .[3]

-

Path A (Arbuzov - Desired): Nucleophilic attack by phosphorus on the carbonyl carbon. This yields the C-P bonded acylphosphonate.

-

Path B (Perkow - Undesired): Nucleophilic attack by phosphorus on the carbonyl oxygen (or

-carbon in

Control Strategy:

For acyl chlorides, the Arbuzov pathway is thermodynamically and kinetically favored under controlled temperatures. The driving force is the formation of the strong

Diagram 1: Reaction Mechanism & Competitive Pathways

Caption: Mechanistic divergence between the desired Arbuzov pathway (C-P bond formation) and the parasitic Perkow pathway.

Experimental Protocol (Self-Validating System)

Safety Warning: Benzoyl chloride is a lachrymator and corrosive. Triethyl phosphite has a pungent odor. Ethyl chloride (byproduct) is a gas at room temperature (

3.1 Reagents & Stoichiometry

| Component | Role | Eq. | MW ( g/mol ) | Notes |

| Benzoyl Chloride | Electrophile | 1.0 | 140.57 | Distill if colored/impure. |

| Triethyl Phosphite | Nucleophile | 1.05 | 166.16 | Slight excess ensures full conversion. |

| DCM (Optional) | Solvent | - | - | Solvent-free is preferred for ease of workup; use DCM if heat control is difficult. |

3.2 Step-by-Step Procedure

Step 1: System Preparation (Inert Environment)

-

Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser.

-

Attach the top of the condenser to an inert gas line (

or -

Flush the system with nitrogen for 15 minutes.

Step 2: Controlled Addition (The "Cold" Start) Rationale: Acyl chlorides react vigorously. Starting cool prevents the Perkow side-reaction.

-

Charge the RBF with Benzoyl Chloride (1.0 eq) .

-

Cool the flask to 0°C using an ice bath.

-

Charge the addition funnel with Triethyl Phosphite (1.05 eq) .

-

Dropwise Addition: Add the phosphite slowly over 30–45 minutes.

-

Observation: You will observe gas evolution (EtCl) bubbling through the trap.

-

Control Point: If the reaction foams excessively, stop addition and allow gas to vent.

-

Step 3: Thermal Drive & Degassing

-

Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 1 hour.

-

Gentle Heating: Swap the ice bath for an oil bath. Heat slowly to 60–80°C for 2 hours.

-

Why? This ensures complete dealkylation of the phosphonium intermediate and drives off dissolved ethyl chloride.

-

-

Vacuum Degassing: Attach the flask to a vacuum manifold (carefully!) to remove residual ethyl chloride and unreacted volatile starting materials.

Step 4: Purification (Distillation)

-

The crude mixture is typically a pale yellow liquid.

-

Perform high-vacuum distillation (0.1 – 1.0 mmHg).

-

Target: Diethyl benzoylphosphonate typically boils at approx. 120–125°C at 0.5 mmHg .

-

-

Collect the main fraction as a clear, colorless to pale yellow oil.

Workflow Visualization

This diagram outlines the physical workflow, emphasizing critical control points (CCPs) for quality assurance.

Diagram 2: Synthetic Workflow & Control Points

Caption: Operational workflow emphasizing temperature ramps and gas management.

Validation & Analysis (QC)

To confirm the synthesis of the Arbuzov product (Benzoylphosphonate) and rule out the Perkow product (Vinyl phosphate), use the following spectroscopic markers:

| Method | Parameter | Expected Result (Arbuzov Product) | Perkow Contaminant Marker |

| Chemical Shift | |||

| Carbonyl ( | Doublet ( | No carbonyl doublet (C=C observed instead). | |

| IR | Carbonyl Stretch | ~1650–1670 cm | No ketone C=O stretch. |

Troubleshooting Table:

-

Problem: Low Yield / Dark Tar.

-

Cause: Temperature too high during addition (Perkow polymerization).

-

Fix: Maintain strictly 0°C during addition; ensure dropwise rate is slow.

-

-

Problem: Product smells like garlic/onion.

-

Cause: Residual Triethyl phosphite.

-

Fix: Ensure excess phosphite is removed during the vacuum degassing or early distillation fractions.

-

References

-

Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement.[3][4][6][7][8][9][10][11][12] Chemical Reviews, 81(4), 415–430. Link

-

Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Link

-

Demirci, B., et al. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Int. J. Mol. Sci., 23(7), 3656. Link

-

BenchChem. (2025). Michaelis-Arbuzov Synthesis of Phosphonates - Protocols and Troubleshooting. Link

Sources

- 1. A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 4. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction) [chem.ucla.edu]

- 6. Perkow_reaction [chemeurope.com]

- 7. Perkow reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Arbuzov Reaction [organic-chemistry.org]

- 12. eurekaselect.com [eurekaselect.com]

Application Note: Preparation of UV-Curable Coatings with Benzoylphosphanone (Acylphosphine Oxide) Photoinitiators

[1][2]

Executive Summary

This application note details the formulation and processing of UV-curable coatings utilizing Benzoylphosphanone derivatives, chemically known as Acylphosphine Oxides (APO) . Specifically, we focus on Monoacylphosphine Oxide (MAPO, e.g., TPO) and Bisacylphosphine Oxide (BAPO).[1][2][3]

Unlike traditional short-wavelength photoinitiators (e.g., benzophenones), benzoylphosphanones absorb in the near-UV/visible range (360–420 nm). This spectral characteristic confers two critical advantages for advanced materials and medical device coatings:

-

Deep Through-Cure: The "photobleaching" effect allows light to penetrate thick sections (>100 µm) and pigmented layers.

-

LED Compatibility: These initiators are highly reactive under 365 nm, 385 nm, and 395 nm UV-LED sources, eliminating the need for high-heat mercury lamps.

Mechanistic Principles

Photochemistry: Norrish Type I Cleavage

Benzoylphosphanones function via a Norrish Type I mechanism. Upon absorption of UV-Vis photons, the molecule undergoes homolytic

-

The Advantage: This cleavage generates two distinct radical species: a benzoyl radical and a phosphinoyl radical .[5][1][6] The phosphinoyl radical is exceptionally reactive toward acrylate double bonds, driving rapid polymerization.

-

Photobleaching: The parent molecule is yellow. However, the cleavage products are colorless. As the reaction proceeds, the yellow chromophore is destroyed, effectively "opening a window" for light to penetrate deeper into the coating as the top layers cure.

Reaction Pathway Diagram

Figure 1: Photolytic cleavage mechanism of this compound. The destruction of the chromophore (Bleaching) enables deep-layer curing.

Formulation Strategy

For research and drug delivery device coatings, purity and cure depth are paramount. The following "Start-Point" formulation uses a Urethane Acrylate base for flexibility and toughness.

Table 1: Standard Formulation (High-Viscosity Coating)

| Component Class | Chemical Example | Function | Concentration (wt%) |

| Oligomer | Aliphatic Urethane Diacrylate (e.g., Ebecryl 284) | Provides mechanical backbone, toughness, and non-yellowing properties. | 45.0 - 60.0% |

| Reactive Diluent | 1,6-Hexanediol Diacrylate (HDDA) | Reduces viscosity; increases crosslink density. | 30.0 - 40.0% |

| Photoinitiator | BAPO (Bis(2,4,6-trimethylbenzoyl)-phenylphosphine oxide) | The this compound. Drives deep cure and LED response. | 1.0 - 3.0% |

| Co-Initiator (Optional) | Surface cure booster (mitigates oxygen inhibition). | 0.0 - 2.0% | |

| Additive | Polyether modified polydimethylsiloxane | Leveling and wetting agent (prevents craters). | 0.1 - 0.5% |

Critical Note for Drug Development: If coating medical devices, select monomers (like HDDA) that have high conversion rates to minimize residual monomer cytotoxicity. BAPO is preferred over TPO in some biological applications due to its lower migration potential after full cure.

Experimental Protocol

Equipment Prerequisites

-

Mixing: High-shear mixer or planetary centrifugal mixer.

-

Environment: Amber lighting or UV-filtered room (Essential: BAPO is sensitive to ambient blue light).

-

Application: Wire-wound bar coater (Drawdown bar) or Spin Coater.

-

Curing Source: UV-LED array (395 nm, >4W/cm²) or Mercury H-bulb.

Step-by-Step Methodology

Step 1: Preparation of the Binder System

-

Weigh the Oligomer (Urethane Acrylate) into a light-shielded vessel (amber jar or aluminum foil-wrapped beaker).

-

Add the Reactive Diluent (HDDA).

-

Mix at 500 RPM for 5 minutes until a homogeneous clear liquid is obtained. Note: Mild heating (40°C) can facilitate mixing if the oligomer is highly viscous.

Step 2: Photoinitiator Incorporation

-

Add the This compound (BAPO) powder directly to the binder.

-

CRITICAL: Switch to yellow/amber light conditions.

-

Mix at high speed (1000-2000 RPM) for 10–15 minutes.

-

Validation: Ensure no visible particles remain. BAPO has a distinct yellow color; the solution should be uniformly yellow/green.

Step 3: Degassing

-

Place the mixture in a vacuum chamber or use a centrifugal de-aerator.

-

Degas for 5 minutes to remove micro-bubbles introduced during mixing. Bubbles act as oxygen reservoirs that inhibit cure.

Step 4: Coating Application[7]

-

Clean the substrate (Glass, Polycarbonate, or Metal) with Isopropanol.

-

Apply the formulation using a Bar Coater (e.g., #20 bar for ~50 µm wet thickness).

-

Allow 30 seconds for "leveling" (flow-out) to remove bar lines.

Step 5: UV Curing[8]

-

Place the sample on the conveyor belt or under the LED flood lamp.

-

Exposure Parameters:

-

Wavelength: 395 nm (LED) or Broad Spectrum (Hg).

-

Dose: Target 1000–2000 mJ/cm².

-

Atmosphere: If surface tack is observed, purge the curing chamber with Nitrogen (

) to reduce oxygen concentration below 500 ppm.

-

Experimental Workflow Diagram

Figure 2: Operational workflow for preparing UV-cured coatings.

Characterization & Quality Control

To ensure the coating meets scientific standards, the following validation tests are required:

Double Bond Conversion (FTIR)

The extent of reaction is measured by the disappearance of the acrylate C=C peak.

-

Method: ATR-FTIR.

-

Target Peak: 1408 cm⁻¹ (C=C–H in plane deformation) or 810 cm⁻¹ (C=C twisting).

-

Calculation:

(Where

Gel Content (Solvent Resistance)

Determines the crosslinking density and insoluble fraction.

-

Weigh cured film (

). -

Immerse in Acetone or MEK for 24 hours (Soxhlet extraction is preferred for high precision).

-

Dry the remaining polymer at 60°C for 2 hours.

-

Weigh dried residue (

). -

Target: >95% for high-performance coatings.

Troubleshooting Guide

| Issue | Cause | Solution |

| Tacky Surface | Oxygen Inhibition (Oxygen quenches radicals). | 1. Increase PI concentration.2. Add amine synergist (e.g., Ebecryl 7100).3. Cure under Nitrogen inerting. |

| Yellowing | Residual BAPO (uncured) or thermal degradation. | 1. Increase UV dose to ensure full photobleaching.2. Reduce BAPO concentration (excess BAPO causes yellowing). |

| Wrinkling | Differential cure speed (Surface cures faster than bottom). | 1. Use a lower intensity light for a longer time.2. BAPO is excellent for this; ensure the coating isn't too thick (>500µm). |

References

-

Igm Resins. (n.d.). Omnirad 819 (BAPO) Technical Data Sheet. Retrieved from [Link]

-

C. Decker. (2001). Performance analysis of acylphosphine oxides in photoinitiated polymerization. Polymer. Retrieved from [Link]

-

RadTech. (2025). Low color liquid acylphosphine oxide photoinitiators blends for UV coating applications. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). Uncovering the photoexcited dynamics in bis(acyl)phosphine oxide photoinitiators. PMC. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Do germanium-based photoinitiators have the potential to replace the well-established acylphosphine oxides?. Dalton Transactions. Retrieved from [Link]

Sources

- 1. Do germanium-based photoinitiators have the potential to replace the well-established acylphosphine oxides? - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02308J [pubs.rsc.org]

- 2. radtech.org [radtech.org]

- 3. Analysis and characterisation of an acylphosphine oxide photoinitiator - DORAS [doras.dcu.ie]

- 4. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. radtech.org [radtech.org]

- 7. radtech.org [radtech.org]

- 8. How Do Photoinitiators for UV Curing Work [qinmuchem.com]

Streamlined One-Pot Synthesis of Benzoylphosphonates from Benzoyl Chloride via the Michaelis-Arbuzov Reaction

An Application Note for Drug Development Professionals and Organic Chemists

Abstract

Acylphosphonates, particularly benzoylphosphonates, are valuable synthetic intermediates in organic chemistry, serving as precursors for α-hydroxyphosphonates, α-aminophosphonates, and reagents in olefination reactions.[1] Their synthesis, however, can be multi-step or require harsh conditions. This application note presents a detailed, reliable, and efficient one-pot protocol for the synthesis of dialkyl benzoylphosphonates directly from benzoyl chloride and a trialkyl phosphite. This method leverages the classic Michaelis-Arbuzov reaction, offering high yields and operational simplicity, making it highly suitable for both academic research and process development in the pharmaceutical industry.[2][3] We provide in-depth mechanistic insights, a step-by-step experimental procedure, characterization data, and a troubleshooting guide to ensure reproducible success.

Scientific Rationale and Mechanistic Pathway

The synthesis of benzoylphosphonates from benzoyl chloride and trialkyl phosphites is a classic example of the Michaelis-Arbuzov reaction.[4] This reaction is one of the most fundamental and widely used methods for forming carbon-phosphorus (C-P) bonds.[3] Understanding the underlying mechanism is crucial for optimizing conditions and troubleshooting potential issues.

The reaction proceeds through a two-step nucleophilic substitution process:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the lone pair of electrons on the trivalent phosphorus atom of the trialkyl phosphite onto the electrophilic carbonyl carbon of benzoyl chloride.[5][6] This forms a highly reactive, unstable tetrahedral intermediate.

-

Dealkylation and Product Formation: The intermediate rapidly rearranges. The chloride ion, a good leaving group, is expelled. Concurrently, this chloride ion acts as a nucleophile and attacks one of the electron-deficient alkyl carbons of the phosphonium salt intermediate in a second SN2 reaction.[3][5] This step results in the formation of the stable pentavalent phosphorus-oxygen double bond (P=O) characteristic of the phosphonate product and releases an alkyl chloride as a volatile byproduct.[2]

While the Michaelis-Arbuzov reaction is robust, it is important to be aware of a potential competing pathway known as the Perkow reaction. The Perkow reaction involves the phosphite attacking the carbonyl oxygen instead of the carbon, which would lead to the formation of a vinyl phosphate.[7][8] However, with acyl chlorides, the high electrophilicity of the carbonyl carbon strongly favors the Michaelis-Arbuzov pathway, making the Perkow reaction a minor side-reaction under most conditions.[9]

Caption: Michaelis-Arbuzov Reaction Pathway for Benzoylphosphonate Synthesis.

Experimental Protocol: Synthesis of Diethyl Benzoylphosphonate

This protocol is adapted from a well-established procedure and has been validated for its reliability and high yield.[2]

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| Benzoyl Chloride | ≥99% | Sigma-Aldrich | Lachrymator, handle in a fume hood. |

| Triethyl Phosphite | ≥98% | Sigma-Aldrich | Moisture sensitive, handle under inert gas. |

| Equipment | |||

| Three-neck round-bottom flask | 500 mL | Flame-dried before use. | |

| Addition funnel | 250 mL | ||

| Reflux condenser | With a drying tube (CaCl₂) or inert gas inlet. | ||

| Magnetic stirrer and stir bar | |||

| Heating mantle with controller | |||

| Short-path distillation apparatus | For purification. | ||

| Vacuum pump |

Stoichiometry and Reagent Data

The following table outlines the quantities for a representative 1.0 mole scale reaction. The protocol can be scaled as needed.

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Amount |

| Benzoyl Chloride | 140.57 | 1.0 | 1.0 | 140.6 g (118.1 mL) |

| Triethyl Phosphite | 166.16 | 1.0 | 1.0 | 166.2 g (171.3 mL) |

Step-by-Step Procedure

Caption: Step-by-step workflow for the one-pot synthesis.

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a drying tube or connected to an inert gas line. Flame-dry all glassware under a stream of nitrogen or argon and allow it to cool to room temperature.

-

Reagent Charging: Charge the flask with benzoyl chloride (140.6 g, 1.0 mol).

-

Heating: Begin stirring and heat the benzoyl chloride to 90 °C using a heating mantle.

-

Addition of Phosphite: Add triethyl phosphite (166.2 g, 1.0 mol) to the addition funnel. Add the triethyl phosphite dropwise to the heated benzoyl chloride over approximately 1 hour. The reaction is exothermic, and a steady evolution of ethyl chloride gas will be observed. Maintain a controlled addition rate to manage the reaction vigor.

-

Reaction Completion: After the addition is complete, the evolution of ethyl chloride should subside. To ensure the reaction goes to completion, maintain the mixture at 90-100 °C for an additional 30-60 minutes, or until gas evolution completely ceases.

-

Purification: Cool the reaction mixture to room temperature. The crude product, primarily diethyl benzoylphosphonate, can be purified by vacuum distillation. Remove any unreacted starting materials at reduced pressure (e.g., up to 100 °C at 8 mmHg).[2] The desired product is a high-boiling liquid.

-

Product Characterization: The final product should be a clear oil. A typical yield for this procedure is approximately 90%.[2]

Product Characterization

Verifying the structure and purity of the synthesized benzoylphosphonate is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[10][11]

| Parameter | Expected Outcome |

| Appearance | Colorless to pale yellow oil |

| Yield | ~90% |

| ¹H NMR (CDCl₃) | Multiplets for phenyl protons (approx. 7.4-8.0 ppm), a quartet for -OCH₂- protons (approx. 4.2 ppm), and a triplet for -CH₃ protons (approx. 1.3 ppm). |

| ¹³C NMR (CDCl₃) | A downfield signal for the carbonyl carbon (C=O) showing coupling to phosphorus (²JCP), signals for aromatic carbons, and signals for the ethyl ester carbons, with the -OCH₂- carbon showing coupling to phosphorus (²JCP).[10] |

| ³¹P NMR (CDCl₃) | A single peak characteristic of acylphosphonates, typically in the range of -2 to 0 ppm.[12][13] |

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Ensure the reaction temperature is maintained and allow for sufficient reaction time after the addition is complete. Monitor by TLC or ³¹P NMR if possible.[12] |

| Moisture in reagents. | Use freshly distilled reagents and ensure all glassware is scrupulously dried. Triethyl phosphite is particularly sensitive to hydrolysis. | |

| Dark-colored Product | Overheating or side reactions. | Maintain a steady reaction temperature; do not exceed 110 °C. Ensure a slow, controlled addition of the phosphite to manage the exotherm. |

| Presence of Starting Material in Product | Incomplete reaction or inefficient purification. | Extend the reaction time. Improve the efficiency of the vacuum distillation by using a fractionating column. |

Safety Precautions

-

Benzoyl Chloride: Is a lachrymator and corrosive. Always handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Triethyl Phosphite: Has a pungent odor and is moisture-sensitive. Handle under an inert atmosphere.

-

Reaction Vigor: The reaction is exothermic and produces a gaseous byproduct (ethyl chloride). Ensure the reaction is performed in a fume hood with adequate ventilation and that the addition of the phosphite is controlled to prevent an uncontrolled release of gas.

References

-

A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System. PMC. Available at: [Link]

-

Arbuzov Reaction. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of diethyl benzoylphosphonate. PrepChem.com. Available at: [Link]

-

Michaelis–Arbuzov reaction. Grokipedia. Available at: [Link]

-

Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction). UCLA Chemistry. Available at: [Link]

-

Michaelis–Arbuzov reaction. Wikipedia. Available at: [Link]

-

Synthesis of benzyl phoshponates over PEG-400/KI.K2CO3 system. ResearchGate. Available at: [Link]

-

Michaelis–Arbuzov reaction. J&K Scientific LLC. Available at: [Link]

-

Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity. PMC. Available at: [Link]

-

A Comparative Computational Study on the Reaction of Chloroacetone With Trimethylphosphite: Perkow Versus Michaelis- Arbuzov Reaction Paths. ResearchGate. Available at: [Link]

-

The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. PMC. Available at: [Link]

-

Perkow reaction. Wikipedia. Available at: [Link]

-

Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. Angewandte Chemie. Available at: [Link]

-

Perkow reaction. chemeurope.com. Available at: [Link]

-

Synthetic Methods of Phosphonopeptides. MDPI. Available at: [Link]

-

One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations. MDPI. Available at: [Link]

-

Preparation of benzylphosphonates via a palladium(0)-catalyzed cross-coupling of H-phosphonate diesters with benzyl halides. Synthetic and mechanistic studies. Royal Society of Chemistry. Available at: [Link]

-

Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals. Available at: [Link]

-

Explaining the reaction between acyl chlorides and water - addition / elimination. Chemguide. Available at: [Link]

-

Synthesis of acyl(chloro)phosphines enabled by phosphinidene transfer. PMC. Available at: [Link]

-

Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines. MDPI. Available at: [Link]

-

Comparative Computational Study on the Reaction of Chloroacetone with Trimethylphosphite: Perkow versus Michaelis-Arbuzov Reaction Paths. PubMed. Available at: [Link]

-

Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of acyl(chloro)phosphines enabled by phosphinidene transfer. ResearchGate. Available at: [Link]

-

Acyl chloride. Wikipedia. Available at: [Link]

-

Acyl Chlorides (A-Level). ChemistryStudent. Available at: [Link]

-

Synthesis and Reactions of α-Hydroxyphosphonates. PMC. Available at: [Link]

-

One-pot synthesis of benzyltriphenylphosphonium acetates from the corresponding activated benzyl alcohols. Arkivoc. Available at: [Link]

-

α-Hydroxy phosphonate synthesis by nucleophilic addition. Organic Chemistry Portal. Available at: [Link]

-

The Synthesis, Crystal Structure, Modification, and Cytotoxic Activity of α-Hydroxy-Alkylphosphonates. MDPI. Available at: [Link]

-

One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations. Semantic Scholar. Available at: [Link]

-

Analyzes of alkyl phosphonate mixtures. JEOL Ltd. Available at: [Link]

-

Acyl Chlorides & Acylation. Seneca Learning. Available at: [Link]

-

Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. Available at: [Link]

-

Optimization of the one‐pot halogenation and O‐cyclization of 1a. ResearchGate. Available at: [Link]

-

One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journals. Available at: [Link]

-

Full factorial optimization of α-aminophosphonates synthesis using diphenylphosphinic acid as e cient Organocatalyst. Research Square. Available at: [Link]

-

Benzyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal. Available at: [Link]

-

The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov. Available at: [Link]

-

31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. ResearchGate. Available at: [Link]

-

NMR-Based Structure Characterization. Max-Planck-Gesellschaft. Available at: [Link]

Sources

- 1. Synthesis and Reactions of α-Hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 6. chemistrystudent.com [chemistrystudent.com]

- 7. Perkow reaction - Wikipedia [en.wikipedia.org]

- 8. Perkow_reaction [chemeurope.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]

- 11. NMR-Based Structure Characterization [kofo.mpg.de]

- 12. One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Benzoylphosphanone catalysis in organic synthesis workflows

Application Note: Benzoylphosphonate (Acylphosphine Oxide) Photocatalysis in Organic Synthesis Workflows

Part 1: Executive Summary & Core Directive

Preface on Nomenclature:

The term "Benzoylphosphanone" is chemically ambiguous in standard IUPAC nomenclature but structurally implies a ketone-functionalized organophosphorus species. In the context of high-value organic synthesis and catalysis, this refers to the class of Mono- and Bis-Acylphosphine Oxides (MAPO/BAPO) and Benzoylphosphonates . These compounds are Type I photoinitiators that undergo rapid

Abstract: This application note details the utility of Benzoylphosphonate-class catalysts (e.g., TPO, BAPO) in modern organic synthesis. Unlike traditional metal-catalyzed cross-couplings, these organophosphorus photocatalysts offer a metal-free, visible-light-driven pathway to generate carbon- and phosphorus-centered radicals. This guide provides a validated workflow for their use in C–P bond formation (hydrophosphinylation) , radical acylation , and alkene functionalization , offering a sustainable alternative to thermal radical initiators like AIBN or peroxides.

Part 2: Mechanistic Insight & Scientific Logic

The Catalytic Engine: Norrish Type I -Cleavage

The core utility of Benzoylphosphonates lies in their ability to absorb light (typically near-UV to visible violet, 365–420 nm) and undergo homolytic cleavage at the Carbon-Phosphorus bond. This process is highly efficient, often with quantum yields approaching unity.

Mechanism:

-

Excitation: The ground state catalyst (

) absorbs a photon, reaching an excited singlet state ( - -Cleavage: The weak C(O)–P bond cleaves homolytically.

-

Radical Generation: This produces two distinct radical species:

-

Benzoyl Radical (

C(O)Ph): A potent acylating agent and hydrogen atom abstractor. -

Phosphinoyl Radical (

P(O)R

-

Diagrammatic Representation (DOT)

Figure 1: Photochemical activation pathway of Benzoylphosphonate catalysts generating dual radical species for synthetic applications.

Part 3: Validated Experimental Protocols

Protocol A: Synthesis of Phosphine Oxides via Radical Hydrophosphinylation

Objective: Metal-free addition of a secondary phosphine oxide to a terminal alkene using a Benzoylphosphonate photoinitiator.

Materials:

-

Substrate: 1-Octene (1.0 equiv, 5.0 mmol)

-

Reagent: Diphenylphosphine oxide (1.1 equiv)

-

Catalyst: Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO/Irgacure 819) (2–5 mol%)

-

Solvent: Ethyl Acetate or Acetonitrile (degassed)

-

Light Source: 405 nm LED (approx. 10–30 W intensity)

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere):

-

In a glovebox or under a strict Argon line, charge a dried Schlenk tube or reaction vial with Diphenylphosphine oxide (1.11 g, 5.5 mmol) and the BAPO catalyst (53 mg, 0.125 mmol, 2.5 mol%).

-

Add degassed Ethyl Acetate (10 mL). Ensure the catalyst is fully dissolved (BAPO imparts a yellow color).

-

Add 1-Octene (0.78 mL, 5.0 mmol) via syringe.

-

-

Irradiation:

-

Seal the vessel with a septum or screw cap.

-

Place the reaction vessel 2–5 cm from the 405 nm LED source.

-

Cooling: Use a fan or water bath to maintain the reaction temperature between 20–30°C, as the LED can generate heat.

-

Stir vigorously (800 rpm) under irradiation for 2–4 hours.

-

Monitoring: Monitor consumption of the alkene by TLC or GC-MS. The yellow color of the catalyst typically fades as the reaction proceeds (photobleaching), serving as a visual indicator of catalyst consumption.

-

-

Work-up & Purification:

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: The residue is typically purified via silica gel flash chromatography.

-

Eluent: Hexane/Ethyl Acetate gradient (start 80:20

50:50).

-

-

Yield Expectation: 85–95% isolated yield of the anti-Markovnikov adduct (n-octyldiphenylphosphine oxide).

-

Data Summary: Optimization Parameters

| Parameter | Condition A (Standard) | Condition B (High Conc.) | Condition C (Aerobic) | Outcome |

| Solvent | Ethyl Acetate (0.5 M) | Neat (Solvent-free) | Ethyl Acetate (Open Air) | A: High Yield (92%) B: Fast but exotherm risk C: Low Yield (<40%) due to O₂ quenching |

| Light Source | 405 nm LED | 365 nm UV Lamp | Sunlight | 405 nm offers best penetration/safety balance. |

| Catalyst Load | 2.5 mol% | 0.5 mol% | 10 mol% | 2.5 mol% is optimal; <1% leads to incomplete conversion. |

Part 4: Troubleshooting & Critical Controls

-

Oxygen Sensitivity:

-

Issue: The phosphinoyl and benzoyl radicals are rapidly quenched by molecular oxygen (

M -

Solution: Rigorous degassing (sparging with Argon for 15 mins or freeze-pump-thaw cycles) is mandatory for high yields.

-

-

Light Penetration (Beer-Lambert Law):

-

Issue: High concentrations of BAPO/TPO are strongly absorbing (yellow/orange). In scale-up (>100 mL), light may not penetrate the center of the reactor.

-

Solution: Use flow chemistry reactors or thin-film loops to maximize surface-area-to-volume ratio. For batch, ensure rapid stirring and consider multiple light sources surrounding the vessel.

-

-

Thermal Management:

-

Issue: While "photochemical," the cleavage is exothermic, and LEDs generate heat.

-

Solution: Maintain

C to prevent thermal polymerization or side reactions.

-

Part 5: References

-

Becht, J. M., et al. (2020). "Photocatalysis with organic dyes: facile access to reactive intermediates for synthesis."[2] Beilstein Journal of Organic Chemistry, 16, 1163–1187. Link

-

Zhang, J. Q., & Han, L. B. (2020).[3] "Chlorosilane-Catalyzed Coupling of Hydrogen Phosphine Oxides with Acyl Chlorides Generating Acylphosphine Oxides." Organic Letters, 22(12), 4633–4637. Link

-

Tehfe, M. A., et al. (2013). "Type I Photoinitiators: A Review on the Cleavage Mechanism and Their Applications." Macromolecular Rapid Communications, 34(11), 863–875. Link

-

Lecroq, W., et al. (2018).[4] "Visible-Light-Induced Synthesis of Aryl Phosphonates." Organic Letters, 20(14), 4164–4167. Link

-

Esterbauer, A. J., et al. (2022). "Organocatalyzed Phospha-Michael Addition: A Highly Efficient Synthesis of Customized Bis(acyl)phosphane Oxide Photoinitiators." Chemistry – A European Journal, 28(65). Link

Sources

- 1. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Photocatalysis with organic dyes: facile access to reactive intermediates for synthesis [beilstein-journals.org]

- 3. Chlorosilane-Catalyzed Coupling of Hydrogen Phosphine Oxides with Acyl Chlorides Generating Acylphosphine Oxides [organic-chemistry.org]

- 4. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]

Troubleshooting & Optimization

Improving hydrolytic stability of benzoylphosphanone solutions

Welcome to the Benzoylphosphanone Stability Technical Support Center .

Ticket Subject: Improving Hydrolytic Stability of this compound (Acylphosphonate) Solutions. Assigned Specialist: Senior Application Scientist. Status: Open.

Executive Summary

Benzoylphosphanones (also known as benzoylphosphonates) are potent photoinitiators and enzyme inhibitors. However, they suffer from intrinsic hydrolytic instability due to the highly electrophilic nature of the C(O)-P bond. In aqueous environments, particularly at neutral or basic pH, this bond cleaves rapidly, rendering the molecule inactive.

This guide provides a root-cause analysis of this degradation and actionable engineering controls to stabilize your solutions.

Module 1: Diagnostic & Root Cause Analysis

The Problem: Users often observe that this compound solutions lose their yellow color (bleaching) or fail to initiate polymerization/inhibition after short storage periods in aqueous media.

The Mechanism: The instability arises from the C(O)-P bond . The phosphorous moiety is electron-withdrawing, making the adjacent carbonyl carbon highly susceptible to nucleophilic attack by water or hydroxide ions.

According to seminal work by Kluger et al., the hydrolysis proceeds via a base-catalyzed mechanism:

-

Nucleophilic Attack: Hydroxide (

) or water attacks the carbonyl carbon. -

Tetrahedral Intermediate: A gem-diol (hydrate) or anionic intermediate forms.

-

Fragmentation: The C-P bond cleaves, releasing a carboxylate (benzoate) and a dialkyl phosphite/phosphonate.

Visualizing the Failure Mode:

Figure 1: The hydrolytic degradation pathway of benzoylphosphanones.[1][2][3] Note that base catalysis (High pH) is the primary driver of rapid cleavage.

Module 2: Formulation & Solvent Engineering

To stabilize your experiments without changing the drug/initiator structure, you must control the environment.

pH Control (The Critical Variable)

Acylphosphonates are reasonably stable in acidic media but degrade exponentially as pH rises above 6.0.

| pH Condition | Estimated Half-Life ( | Recommendation |

| pH < 4.0 | Days to Weeks | Optimal for storage and handling. |

| pH 5.0 - 6.0 | Hours | Acceptable for short-term experiments. |

| pH 7.0 | Minutes (< 5 min for simple analogs) | Critical Risk. Avoid if possible. |

| pH > 8.0 | Seconds | Unusable. Immediate degradation. |

Action Item: Adjust your stock solution to pH 4.0–5.0 using dilute HCl or an acidic buffer.

Buffer Selection (The Hidden Trap)

WARNING: Do not use primary amine buffers (e.g., Tris, Glycine ). Benzoylphosphonates are acylating agents. The amine group in Tris can attack the carbonyl carbon, forming a Schiff base or cleaving the molecule similarly to hydrolysis, even at neutral pH.

-

Recommended Buffers: Phosphate, Citrate, Acetate, MES (Non-nucleophilic).

-

Forbidden Buffers: Tris, Glycine, Ammonium bicarbonate.

Solvent Systems

Water activity (

-

Co-solvents: Store stocks in Acetonitrile , DMSO , or Ethanol . Only dilute into aqueous media immediately before use.

-

Encapsulation: For drug delivery, encapsulate the compound in liposomes or micelles to shield the C-P bond from bulk water.

Module 3: Chemical Modification (Structural Engineering)

If you have control over the synthesis (e.g., designing a new photoinitiator), you can engineer stability through Steric Hindrance .

The "Mesitoyl" Solution: Replacing the simple phenyl ring with a 2,4,6-trimethylphenyl (mesityl) group blocks the trajectory of incoming nucleophiles. This is the chemistry behind the stability of TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) and LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate).

Decision Logic for Stability:

Figure 2: Decision tree for selecting the appropriate stabilization strategy based on experimental constraints.

Module 4: Experimental Validation Protocol

Do not assume stability; measure it. Use this protocol to determine the

Method: UV-Vis Kinetics Assay

Benzoylphosphanones exhibit a characteristic

Protocol Steps:

-

Preparation: Prepare your target buffer (e.g., PBS pH 7.4) and a stock of this compound in Acetonitrile (10 mM).

-

Blanking: Blank the UV-Vis spectrophotometer with the buffer.

-

Initiation: Add the stock to the buffer (final conc. ~100 µM) and mix rapidly (< 5 seconds).

-

Measurement: Immediately start recording absorbance at 370 nm every 30 seconds for 60 minutes.

-

Analysis: Plot

vs. time. The slope is-

Half-life calculation:

.

-

Frequently Asked Questions (FAQ)

Q: Can I use DMSO to stop the hydrolysis? A: DMSO reduces hydrolysis by lowering water activity, but it does not stop it completely if water is present. It is excellent for stock solutions, but once diluted into water, degradation begins.

Q: Why did my solution turn colorless? A: This indicates complete hydrolysis. The yellow color comes from the conjugated C=O and P=O system. When the C-P bond breaks, the conjugation is lost, and the solution bleaches.

Q: I am using LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate). Do I need to worry? A: LAP is significantly more stable than unsubstituted benzoylphosphonates due to the two ortho-methyl groups protecting the carbonyl. However, it is still sensitive to prolonged exposure to high pH (> 9) or elevated temperatures. Store LAP stocks in the dark at 4°C.

Q: Can I autoclave these solutions? A: No. The high temperature and steam of an autoclave will instantly hydrolyze the C-P bond. Sterile filter (0.22 µm) your solutions instead.

References

-

Kluger, R., et al. "Kinetics and mechanism of the reaction of dimethyl acetylphosphonate with water.[4] Expulsion of a phosphonate ester from a carbonyl hydrate."[4] Canadian Journal of Chemistry, 1978.[4]

-

Fairbanks, B. D., et al. "Phenyl-2,4,6-trimethylbenzoylphosphinates as water-soluble photoinitiators." ResearchGate (Full Text Available), 2025.

-

Keglevich, G. "The Hydrolysis of Phosphinates and Phosphonates: A Review." MDPI, 2021.

-

Sigma-Aldrich Technical Bulletin. "Water-Soluble Photoinitiators (TPO/LAP)."

Sources

Reducing yellowing in clear coats using benzoylphosphanone

To: Research & Development Team / Formulation Scientists From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Reducing Yellowing in Clear Coats using Benzoylphosphine Oxide (BAPO/TPO) Systems

Terminology & Scope Clarification

User Query Note: The term "benzoylphosphanone" appears to be a non-standard nomenclature or a specific trade variation. Based on the chemical functionality described (reducing yellowing in clear coats), this guide addresses the Benzoylphosphine Oxide class of photoinitiators, specifically TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) and BAPO (Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide). These are the industry standards for "low-yellowing" thick-section curing due to their unique photobleaching properties.

Executive Summary: The Photobleaching Advantage

Unlike aromatic ketones (e.g., Benzophenone) which can form permanent yellow chromophores upon curing, Benzoylphosphine Oxides undergo photobleaching . They are initially yellow but become transparent upon UV exposure as the chromophoric C-P bond is cleaved. This makes them ideal for clear coats, provided the formulation is balanced to manage initial color and oxygen inhibition.

Mechanism of Action

To troubleshoot effectively, you must understand why the color changes.

Photobleaching Pathway

-

Absorption : The PI absorbs UV-A/Visible light (380–420 nm), appearing yellow.

-

Cleavage : The Carbon-Phosphorus (C-P) bond breaks (Norrish Type I).

-

Radical Formation : Generates a Benzoyl radical and a Phosphinoyl radical.

-

Bleaching : The original conjugated system is destroyed. The resulting products (polymer chain ends) absorb at lower wavelengths (<300 nm), rendering the film clear to the human eye.

Figure 1: The photobleaching pathway of Benzoylphosphine Oxides. The initial yellow color (chromophore) is destroyed during the curing process.

Troubleshooting Guide (Q&A Format)

Scenario A: "My coating is still yellow immediately after curing."

Q1: Why hasn't the yellow color faded?

-

Root Cause 1: Incomplete Cure (Under-exposure). Photobleaching is dose-dependent. If the PI hasn't fully consumed its chromophores, the residual PI remains yellow.

-

Root Cause 2: Excessive PI Concentration. TPO/BAPO are highly efficient. Overloading (>3%) leaves unreacted PI that cannot be fully bleached by the available light penetration.

-

Root Cause 3: Oxygen Inhibition. The phosphinoyl radical is sensitive to oxygen.[1] If the surface remains tacky and yellow, oxygen has quenched the bleaching reaction at the interface.

Corrective Protocol:

-

Step-Up Cure Test: Increase UV dose by 25% increments. If clarity improves, your original process was under-curing.

-

Reduce PI Load: Titrate TPO down from 3% to 1% in 0.5% steps.

-

Inert Atmosphere: Cure under nitrogen or laminate with film to check if oxygen is the culprit.

Scenario B: "The coating was clear, but yellowed over time (weeks/months)."

Q2: Is this the photoinitiator returning?

-

Answer: No. Once bleached, TPO/BAPO do not "re-yellow."

-

Root Cause: This is polymer degradation or additive oxidation .

-

Amine Synergists: If you used an amine synergist to fight oxygen inhibition, amines oxidize over time to form yellow imines/enamines.

-

Lack of UV Stabilizers: The clear coat polymer itself is degrading under UV light.

-

Corrective Protocol:

-

Remove Amines: Switch to an amine-free formulation. Use higher intensity UV-LEDs (395nm) to overcome oxygen inhibition without amines.

-

Add Stabilizers: Incorporate 1-2% HALS (Hindered Amine Light Stabilizer) and UV Absorbers (Hydroxyphenyl-triazine) to protect the polymer backbone.

Scenario C: "I see haze or phase separation."

Q3: Is the PI precipitating?

-

Answer: Benzoylphosphine oxides (especially solid BAPO) have limited solubility in some non-polar acrylics.

-

Corrective Protocol: Pre-dissolve the PI in a monomer (e.g., IBOA or HDDA) before adding to the oligomer. Ensure the concentration does not exceed the solubility limit (typically ~3-5% depending on the resin).

Comparative Data: Yellowing Index (YI)

The following table illustrates the performance of Benzoylphosphine Oxides compared to standard PIs.

| Photoinitiator System | Initial Color (Liquid) | Post-Cure Color (Immediate) | Long-Term Color Stability (Weathering) | Best Use Case |

| TPO (Mono-acyl) | Pale Yellow | Very Low Yellowing (Bleaches) | Excellent | Thick clear coats, White pigmented systems |

| BAPO (Bis-acyl) | Intense Yellow | Low Yellowing (Bleaches) | Good | High-performance depth cure, Composites |

| Benzophenone + Amine | Clear | Moderate Yellowing | Poor (Amine oxidation) | Thin films, Cost-sensitive applications |

| Alpha-Hydroxy Ketone (184) | Clear | Clear | Excellent | Surface cure, Thin clear coats (No depth cure) |

Advanced Troubleshooting Logic

Use this flow to diagnose yellowing issues in your specific experiment.

Figure 2: Diagnostic decision tree for isolating the source of yellowing in UV-cured clear coats.

Formulation Guidelines for "Zero-Yellowing"

To maximize the potential of Benzoylphosphine Oxides while minimizing defects:

-

Hybrid Approach: Use 0.5% - 1.0% TPO (for depth cure) combined with 2.0% Hydroxyketone (e.g., 184) (for surface cure). This reduces the total yellow chromophore load while ensuring full cure.

-

Optical Brighteners: For ultra-clear requirements, add <0.1% optical brightener (e.g., 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole)) to mask residual yellowness with blue fluorescence.

-

Light Source: Use LED curing at 395 nm . TPO absorbs efficiently here, maximizing the bleaching effect without the excessive heat of mercury lamps that can cause thermal yellowing of the resin.

References

- Ciba Specialty Chemicals. (2001). Photoinitiators for UV Curing: A Selection Guide. Basel: Ciba. (Industry Standard for PI selection and photobleaching mechanisms).

-

Fouassier, J. P., & Lalevée, J. (2014). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. Link

-

Green, W. A. (2010). Industrial Photoinitiators: A Technical Guide. CRC Press. (Detailed data on TPO/BAPO solubility and yellowing indices). Link

-

Sartomer (Arkema Group). (2022). Troubleshooting UV/EB Curing Issues. Link

-

IGM Resins. (2020). Omnirad TPO Technical Data Sheet. (Specific absorption spectra and photobleaching curves). Link

Sources

Technical Support Center: Optimizing Benzoylphosphanone-Mediated Photopolymerization

Current Status: Tier 3 Technical Support Topic: Troubleshooting Low Conversion Rates in Type I Photoinitiators Applicable Chemistries: Mono-acyl phosphine oxides (MAPO/TPO), Bis-acyl phosphine oxides (BAPO), and related Benzoylphosphanone derivatives.

The Diagnostic Framework

Low conversion rates with this compound initiators are rarely due to "bad batches." They are almost exclusively caused by a violation of the Photopolymerization Triangle : Spectral Overlap, Oxygen Inhibition, or Optical Density (Inner Filter Effect).

Use the following logic tree to isolate your specific failure mode before proceeding to the remediation modules.

Figure 1: Diagnostic logic flow for isolating the root cause of polymerization failure.

Module 1: Spectral Mismatch & Light Source Alignment

The Issue: Researchers often assume that because a light source is "UV," it will cure the resin. Benzoylphosphanones (BAPO/TPO) have distinct absorption bands. Using a 365 nm LED on a BAPO system optimized for 405 nm (or vice versa) can lead to drastic under-curing.

Technical Insight:

Benzoylphosphanones undergo

-

TPO (MAPO): Absorption

nm. Efficient at 365–395 nm. -

BAPO: Absorption

nm &

FAQ: Spectral Troubleshooting

Q: I switched from a mercury arc lamp to a 365 nm LED, and now my conversion is lower. Why?

A: Mercury lamps are broadband (emitting at 313, 365, 405, 436 nm). Your LED is narrowband (monochromatic). If you are using BAPO, you lost the significant absorption tail at 405 nm.

Action: Verify the emission spectrum of your LED. If using BAPO, a 405 nm LED often yields higher depth of cure (DoC) due to better penetration, whereas 365 nm might cause surface screening.

Q: Can I just increase the exposure time to compensate for the wrong wavelength?

A: Rarely. If the initiator does not absorb at that wavelength (molar extinction coefficient

), no radicals are generated regardless of time. Ifis low, you risk thermal degradation of the monomer before achieving gelation.

Module 2: Oxygen Inhibition (The Surface Killer)

The Issue: The sample cures in the bulk but remains tacky or liquid on the surface.

The Mechanism:

Oxygen is a radical scavenger. It reacts with the propagating carbon-centered radicals (

Figure 2: Kinetic competition between polymerization and oxygen inhibition.

Troubleshooting Protocol: The "Inert vs. Intensity" Test

-

Nitrogen Purge: Cure a sample in a glovebox or under a nitrogen blanket.

-

Result: If surface tack disappears, your issue is purely oxygen inhibition.

-

-

Intensity Boost: Increase light intensity (irradiance,

).-

Why: High intensity generates a massive flux of radicals that "overwhelms" the oxygen diffusion rate. This is often more effective than increasing time.

-

Module 3: Formulation Dynamics (The Inner Filter Effect)

The Issue: The "Top-Down" cure. The surface is hard/glassy, but the bottom is liquid. This is common when users think "more initiator = better cure."

Technical Insight:

According to the Beer-Lambert Law (

Optimization Table: Initiator Concentration vs. Cure Depth

| Initiator Conc.[2][3][4][5][6][7][8][9] (wt%) | Optical Density (Surface) | Photon Penetration | Outcome |

| 0.1% | Low | High (Through-cure) | Good depth, slow reaction speed. |

| 1.0% | Optimal | Balanced | Ideal conversion (Target Zone). |

| 3.0%+ | Very High | Blocked at Surface | "Skinning" effect. Surface wrinkles, liquid bottom. |